molecular formula C17H13N3O5 B2949974 N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251611-82-1

N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No. B2949974
CAS RN: 1251611-82-1
M. Wt: 339.307
InChI Key: BZVNPANAFQWOMO-UHFFFAOYSA-N
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Description

The compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its framework . It has shown significant antibacterial activity against B. subtilis and E. coli .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular weight of a similar compound, 1,4-Benzodioxin, 2,3-dihydro-, is 136.1479 .

Scientific Research Applications

Chemical Structure and Properties

The compound, often referred to as “AKOS021969493” or “BRD-K76086549-001-01-9”, has a complex chemical structure . Unfortunately, specific details about its properties or structure are not readily available in the search results.

Potential Therapeutic Applications

While specific applications for this compound are not explicitly mentioned in the search results, compounds with similar structures have been studied for their potential therapeutic applications. For instance, certain N-substituted derivatives have been synthesized as possible therapeutic agents for Alzheimer’s disease .

Antibacterial Properties

Some compounds with similar structures have shown promising antibacterial properties. For example, a molecule with a similar structure was found to be an effective antibacterial agent against B. subtilis and E. coli .

Respirator Fit Capability

“F3407-0045” is related to a standard test method for respirator fit capability for negative-pressure half-facepiece particulate respirators . This standard is used to evaluate the fit of air-purifying, half-facepiece respirators, which includes both filtering facepiece respirators and elastomeric respirators equipped with any type of particulate filter .

Future Directions

The future directions for this compound could involve further studies to ascertain its potential therapeutic effects on various diseases, given its significant antibacterial activity . Additionally, more research could be conducted to explore its potential applications in other areas, such as treating Alzheimer’s disease .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-14-10-2-1-5-18-15(10)20-17(23)13(14)16(22)19-9-3-4-11-12(8-9)25-7-6-24-11/h1-5,8H,6-7H2,(H,19,22)(H2,18,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVNPANAFQWOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(NC3=O)N=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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